molecular formula C17H13N5O2S B2816018 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034273-98-6

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2816018
CAS No.: 2034273-98-6
M. Wt: 351.38
InChI Key: WXCVLMXRTIRGPL-UHFFFAOYSA-N
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Description

The compound is a derivative of benzotriazinones , which are a class of organic compounds containing a benzene ring fused to a triazinone. Benzotriazinones are known to be stable and their properties can be modified through simple substitution changes .


Synthesis Analysis

Benzotriazinones are traditionally synthesized from 2-aminobenzamides or 2-aminobenzenesulfonamides by reaction with sodium nitrite and hydrochloric acid . The synthesis process is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents .


Molecular Structure Analysis

The molecular structure of benzotriazinones depends on the substituents attached to the benzene ring. These substituents can greatly influence the properties of the compound .


Chemical Reactions Analysis

Benzotriazinones can undergo various chemical reactions, including nickel-catalyzed denitrogenative insertion reactions with alkenes, alkynes, and allenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazinones can be influenced by the substituents attached to the benzene ring. These properties include spectroscopic, structural, electrochemical, magnetic, and chemical properties .

Scientific Research Applications

Multifunctional Materials Development

Compounds related to "N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide" have been explored for their potential in creating multifunctional materials. Berezin et al. (2012) discussed the oxidation of a Blatter radical to benzotriazin-7(H)-one, which, after various chemical reactions, produces thiazolo[5',4':4,5]benzo[1,2-e][1,2,4]triazin-4-yls. These compounds exhibit stable, reversible electrochemical behavior and air stability, suggesting their use in electronic materials or sensors Berezin et al., 2012.

Photodegradation of Pesticides

The photodegradation of pesticides, specifically Azinphos-ethyl, involves compounds structurally similar to the chemical . Abdou et al. (1987) investigated the degradation products and mechanism, indicating the potential of these compounds in environmental chemistry for mitigating pesticide contamination Abdou et al., 1987.

Heterocyclic Compound Synthesis

Mohamed (2021) explored the synthesis of heterocyclic compounds by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, showcasing the versatility of these compounds in synthesizing diverse molecular architectures for potential pharmaceutical applications Mohamed, 2021.

Antimicrobial Activity

Research by Gilani et al. (2011) on novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of the benzothiazole class revealed moderate to good antimicrobial properties against various pathogens, suggesting their potential in developing new antimicrobial agents Gilani et al., 2011.

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibition capabilities, indicating their potential in protecting metals from corrosion in acidic environments. Hu et al. (2016) synthesized benzothiazole derivatives that showed significant corrosion inhibiting effects against steel in HCl solution, pointing towards applications in industrial maintenance and preservation Hu et al., 2016.

Future Directions

Benzotriazinones and their derivatives have potential applications in various fields, including as sensors, spin labels, magnetic materials, liquid crystals, and in polymer and small molecule synthesis . Their utility has been transformed by key developments in the last decade .

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c23-16(11-5-6-14-15(9-11)25-10-19-14)18-7-8-22-17(24)12-3-1-2-4-13(12)20-21-22/h1-6,9-10H,7-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCVLMXRTIRGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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